3-formyl-1H-indole-6-carboxylic acid
Overview
Description
3-formyl-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a formyl group (-CHO) at the third position and a carboxylic acid group (-COOH) at the sixth position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
- The primary targets of 3-formyl-1H-indole-6-carboxylic acid are not explicitly documented in the literature I found. However, indole derivatives, in general, have diverse biological activities due to their interactions with various receptors and enzymes . Further research would be needed to identify specific targets for this compound.
- Generally, indole derivatives can modulate enzymatic activity, receptor binding, and signal transduction pathways. They may act as agonists, antagonists, or allosteric modulators .
- Generally, the ADME (absorption, distribution, metabolism, and excretion) properties of indole derivatives influence their bioavailability. Factors like solubility, lipophilicity, and metabolic stability play a crucial role .
- The molecular and cellular effects of this compound remain elusive. However, indole derivatives exhibit a wide range of activities, including antiviral, anti-inflammatory, and anticancer effects .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
3-formyl-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interactions between this compound and these enzymes can influence the compound’s metabolic stability and bioavailability. Additionally, indole derivatives can bind to multiple receptors, such as the aryl hydrocarbon receptor (AHR), which plays a role in regulating gene expression and cellular responses to environmental toxins .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates that may affect cellular processes . Additionally, the long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies where the compound’s efficacy and safety profile change significantly with varying dosages. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules . The metabolic pathways of this compound can influence its bioavailability, distribution, and elimination from the body. Additionally, the compound’s metabolites may have distinct biological activities that contribute to its overall effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported by organic anion transporters, which facilitate their uptake and distribution in various tissues . The localization and accumulation of this compound in specific cellular compartments can affect its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can determine its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Another approach involves the cyclization of appropriate precursors. For example, the reaction of dihydrofuran with a suitable hydrazone intermediate under reflux conditions in the presence of azobisisobutyronitrile and hypophosphorous acid can lead to the formation of the indole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-formyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens (e.g., bromine), and sulfonation using sulfuric acid.
Major Products
Oxidation: 3-carboxy-1H-indole-6-carboxylic acid.
Reduction: 3-hydroxymethyl-1H-indole-6-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
3-formyl-1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are studied for their role in biological processes, including as plant hormones (e.g., indole-3-acetic acid) and signaling molecules.
Industry: Indole compounds are used in the production of dyes, fragrances, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: Another indole derivative with biological activity.
3-methyl-2-hydroxyindole: A metabolite with potential biological effects.
Uniqueness
3-formyl-1H-indole-6-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indole ring
Properties
IUPAC Name |
3-formyl-1H-indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-4-11-9-3-6(10(13)14)1-2-8(7)9/h1-5,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRGKSIBZRFCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887576-06-9 | |
Record name | 3-formyl-1H-indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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